Reduction Potential Gap: Gd²⁺ is a 1.9–2.1 V Stronger Reductant than Eu²⁺ in Organometallic Complexes
In a systematic electrochemical study of Cp′₃Ln complexes (Cp′ = C₅H₄SiMe₃) in THF with [ⁿBu₄N][BPh₄] as supporting electrolyte, the Ln(III)/Ln(II) reduction potentials for Ln = Gd fell in the range of −2.95 to −3.14 V vs. Fc⁺/Fc, whereas the reduction potential for Eu(III)/Eu(II) was measured at −1.07 V vs. Fc⁺/Fc [1]. This places Gd²⁺ approximately 1.9–2.1 V more reducing than Eu²⁺ in the same ligand environment, a difference that arises from the 4f⁷5d¹ configuration of Gd²⁺ versus the 4f⁷ configuration of Eu²⁺ [1]. For comparison, the potentials for Sm(III)/Sm(II) and Yb(III)/Yb(II) were −2.83 V and −1.86 V vs. Fc⁺/Fc, respectively, further underscoring the uniquely high reducing power of Gd²⁺ among divalent lanthanides in this ligand set [1].
Eu(III/II): −1.07 V
| Evidence Dimension | Ln(III)/Ln(II) reduction potential vs. Fc⁺/Fc in THF |
|---|---|
| Target Compound Data | Gd(III)/Gd(II): −2.95 to −3.14 V |
| Comparator Or Baseline | Eu(III)/Eu(II): −1.07 V; Yb(III)/Yb(II): −1.86 V; Sm(III)/Sm(II): −2.83 V |
| Quantified Difference | Gd²⁺ is 1.88–2.07 V more reducing than Eu²⁺; 1.09–1.28 V more reducing than Yb²⁺; 0.12–0.31 V more reducing than Sm²⁺ |
| Conditions | Cp′₃Ln complexes (Cp′ = C₅H₄SiMe₃), THF, [ⁿBu₄N][BPh₄] electrolyte, referenced vs. Fc⁺/Fc |
Why This Matters
The extreme reducing power of Gd²⁺ enables reductive transformations—such as multielectron substrate reductions, dinitrogen activation, or oxidative addition chemistry—that are thermodynamically inaccessible to Eu²⁺- or Yb²⁺-based reagents, making Gd²⁺ complexes indispensable for discovering new reactivity in molecular lanthanide chemistry.
- [1] Trinh, M.T., Wedal, J.C. & Evans, W.J. Evaluating electrochemical accessibility of 4fⁿ5d¹ and 4fⁿ⁺¹ Ln(II) ions in (C₅H₄SiMe₃)₃Ln and (C₅Me₄H)₃Ln complexes. Dalton Trans. 50, 14384–14389 (2021). View Source
